molecular formula C3H8N4OS B2744550 2-[(Aminocarbamothioyl)amino]acetamide CAS No. 57930-22-0

2-[(Aminocarbamothioyl)amino]acetamide

Cat. No. B2744550
CAS RN: 57930-22-0
M. Wt: 148.18
InChI Key: NRYGDHODMXPWAQ-UHFFFAOYSA-N
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Description

“2-[(Aminocarbamothioyl)amino]acetamide” is a chemical compound with the molecular formula C3H8N4OS and a molar mass of 148.18682 . It is categorized as an intermediate and is used in various scientific research applications, ranging from drug development to catalysis.


Synthesis Analysis

The synthesis of “2-[(Aminocarbamothioyl)amino]acetamide” and similar compounds often involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates . The synthesis can be carried out in several ways, including stirring without solvent and/or heat, or stirring without solvent at steam bath .


Molecular Structure Analysis

The molecular structure of “2-[(Aminocarbamothioyl)amino]acetamide” consists of 3 carbon atoms, 8 hydrogen atoms, 4 nitrogen atoms, 1 oxygen atom, and 1 sulfur atom . The exact arrangement of these atoms forms the unique structure of the compound.


Chemical Reactions Analysis

As an intermediate, “2-[(Aminocarbamothioyl)amino]acetamide” is a versatile compound that can participate in various chemical reactions. Its unique properties and reactivity make it a valuable compound in scientific research.


Physical And Chemical Properties Analysis

Amides, in general, have high boiling points and melting points due to the polar nature of the amide group and hydrogen bonding . The solubility of amides in water is also influenced by these factors .

Scientific Research Applications

Astrochemistry

Acetamide, a compound related to 2-[(Aminocarbamothioyl)amino]acetamide, is significant in astrochemistry due to its peptide bond structure, marking it as a precursor for amino acids—the building blocks of proteins. Research indicates its formation in the interstellar medium (ISM) through proposed reactions under dense molecular cloud conditions, highlighting its role in the chemical evolution leading to life's molecular precursors (Foo et al., 2018).

Biotechnology

In biotechnology, derivatives of acetamide are used to improve fermentative production of gamma-aminobutyric acid (GABA) from glucose. The study shows advancements in metabolic engineering, leading to high GABA yields, demonstrating the compound's potential in producing biodegradable plastics and other industrial applications (Jorge et al., 2017).

Materials Science

In materials science, benzothiazolinone acetamide analogs have been synthesized and evaluated for their photovoltaic efficiency and potential as photosensitizers in dye-sensitized solar cells (DSSCs). These compounds exhibit good light harvesting efficiency and electron injection free energy, suggesting their utility in photovoltaic applications (Mary et al., 2020).

properties

IUPAC Name

2-(aminocarbamothioylamino)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8N4OS/c4-2(8)1-6-3(9)7-5/h1,5H2,(H2,4,8)(H2,6,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRYGDHODMXPWAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)N)NC(=S)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(Aminocarbamothioyl)amino]acetamide

Synthesis routes and methods

Procedure details

4-Ethoxycarbonylmethyl-thiosemicarbazide (8.33 g) (GANTE and LANTSCH, Chem. Ber., 97, 989 (1964)) are suspended in a saturated solution (250 cc) of ammonia in ethanol, and the reaction mixture is stirred at 25° C. for 22 hours. The insoluble matter is filtered off and washed with alcohol (2×25 cc) and ether (2×50 cc); after drying, 4-carbamylmethyl-thiosemicarbazide (6.2 g), m.p.=188° C., is obtained.
Quantity
8.33 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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